![molecular formula C13H19NO B14315458 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- is an organic compound with the molecular formula C13H19NO It is known for its unique structure, which includes a propenol group attached to a phenyl ring substituted with a diethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- typically involves the reaction of 3-(diethylamino)phenylmagnesium bromide with propenal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-(diethylamino)phenylacetylene in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields. The product is then purified using distillation or recrystallization techniques.
化学反应分析
Types of Reactions
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
科学研究应用
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- involves its interaction with various molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Propanol, 3-(diethylamino)-: Similar structure but lacks the propenol group.
1-Propanol, 3-(dimethylamino)-: Similar structure with a dimethylamino group instead of a diethylamino group.
Uniqueness
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- is unique due to the presence of the propenol group, which imparts distinct reactivity and potential applications. The diethylamino group also contributes to its unique chemical and biological properties, differentiating it from similar compounds.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
(E)-3-[3-(diethylamino)phenyl]prop-1-en-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-14(4-2)13-9-5-7-12(11-13)8-6-10-15/h5-7,9-11,15H,3-4,8H2,1-2H3/b10-6+ |
InChI 键 |
JPQYFCFMALCSNH-UXBLZVDNSA-N |
手性 SMILES |
CCN(CC)C1=CC=CC(=C1)C/C=C/O |
规范 SMILES |
CCN(CC)C1=CC=CC(=C1)CC=CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)
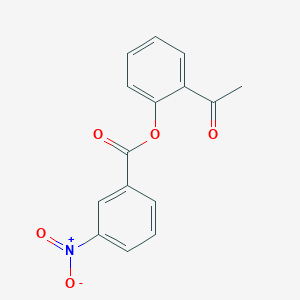
![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
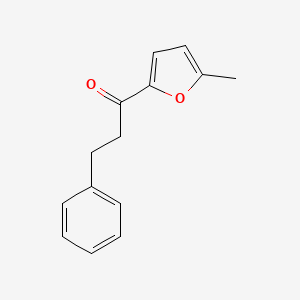
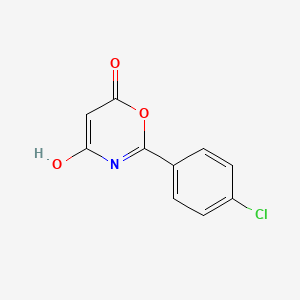
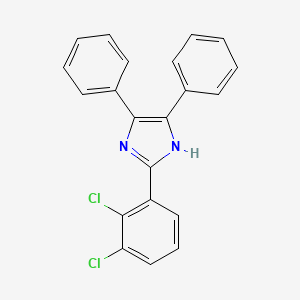

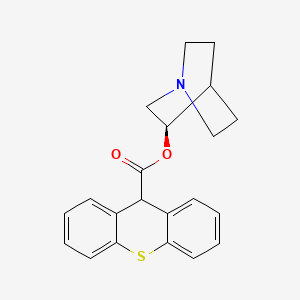
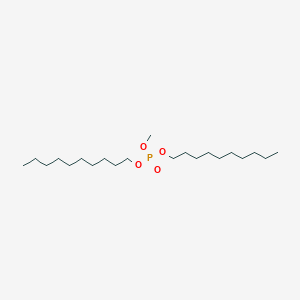
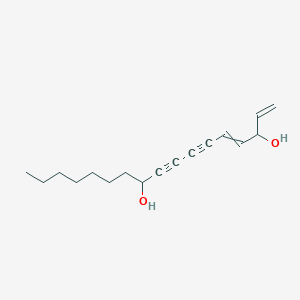
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

